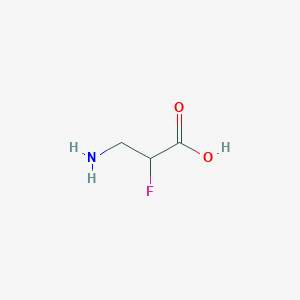

3-amino-2-fluoropropanoic acid

描述

Alpha-Fluoro-beta-alanine is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQNRNQELNLWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

867-84-5 (hydrochloride) | |

| Record name | alpha-Fluoro-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00959160 | |

| Record name | 3-Amino-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3821-81-6 | |

| Record name | α-Fluoro-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3821-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fluoro-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FLUORO-.BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1461S5575Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 3-Amino-2-fluoropropanoic Acid

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast array of fluorinated compounds, α-fluoro-β-amino acids, such as 3-amino-2-fluoropropanoic acid (also known as α-fluoro-β-alanine), represent a particularly valuable class of building blocks.[2][3] These non-canonical amino acids are integral components in the design of peptides and peptidomimetics with enhanced proteolytic stability and controlled conformations.[2][3] Furthermore, they serve as precursors for the synthesis of fluorinated β-lactam antibiotics and other pharmacologically relevant scaffolds.[4][5]

This guide provides a comprehensive overview of the prevailing methodologies for the synthesis and purification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into both racemic and asymmetric synthetic strategies, offering insights into the mechanistic underpinnings of these transformations. The subsequent sections will address the critical aspects of purification, including crystallization and chromatographic techniques, to isolate this valuable compound in high purity.

Part 1: Synthetic Strategies for this compound

The synthesis of this compound presents unique challenges due to the simultaneous presence of two functional groups and a stereocenter at the fluorine-bearing carbon. The approaches to its synthesis can be broadly categorized into racemic and asymmetric methods.

Racemic Synthesis: Foundational Approaches

Racemic synthesis provides a straightforward entry to this compound, which can subsequently be resolved into its constituent enantiomers. A common strategy involves the construction of the carbon backbone followed by the introduction of the amino and fluoro functionalities.

One of the classical approaches to β-amino acids that can be adapted for this purpose is the Mannich reaction .[6][7][8] This three-component condensation reaction involves an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde. While a direct three-component Mannich reaction to yield this compound is not straightforward, a modified approach using pre-formed synthons is often employed.

Diagram 1: Generalized Racemic Synthesis Workflow

Caption: A simplified workflow for the racemic synthesis of this compound.

Asymmetric Synthesis: Controlling Stereochemistry

For applications in drug development, obtaining enantiomerically pure this compound is often crucial. Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the often-inefficient resolution of a racemic mixture. Key strategies include the use of chiral auxiliaries and chiral catalysts.

In the context of this compound synthesis, an Evans auxiliary can be acylated with a suitable precursor, followed by a diastereoselective fluorination reaction. The steric hindrance imposed by the auxiliary directs the incoming fluorine atom to one face of the molecule, leading to the preferential formation of one diastereomer.

Diagram 2: Chiral Auxiliary Approach

Caption: Workflow for the asymmetric synthesis of this compound using a chiral auxiliary.

Another powerful method involves the use of chiral Ni(II) complexes of glycine Schiff bases.[12][13][14][15] This approach allows for the asymmetric synthesis of a wide variety of α-amino acids and can be adapted for β-amino acids. The chiral ligand on the nickel complex controls the stereochemistry of the alkylation reaction.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be employed in Mannich-type reactions to produce enantiomerically enriched β-amino carbonyl compounds, which can then be converted to the desired fluorinated amino acid.[7][14]

Electrophilic Fluorination: A Key Transformation

The introduction of the fluorine atom is a critical step in many synthetic routes. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used.[2][3][5][16] The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.[3] In the context of enolate fluorination, an SN2-type mechanism is often proposed, where the enolate attacks the electrophilic fluorine atom.

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| Racemic Synthesis | Straightforward, often higher yielding in initial steps. | Simpler to execute, readily available starting materials. | Requires a separate resolution step, 50% theoretical maximum yield for the desired enantiomer. |

| Chiral Auxiliary | Covalent attachment of a chiral moiety to guide stereochemistry. | High diastereoselectivity, well-established methodologies. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | High enantioselectivity, atom-economical. | Catalyst development can be challenging, may require stringent reaction conditions. |

Part 2: Purification Methodologies

The successful synthesis of this compound is only half the battle; rigorous purification is essential to obtain a product of the required quality for downstream applications, particularly in drug development. The primary methods for purification are crystallization and chromatography.

Purification by Crystallization

Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and is often determined empirically. For amino acids, which are zwitterionic and often have high melting points, aqueous solutions or mixtures of water with organic solvents are commonly employed.[17][18] Anti-solvent crystallization, where a solvent in which the compound is soluble is mixed with a solvent in which it is poorly soluble, can be an effective method.[19]

Key Considerations for Crystallization:

-

Solvent System: A mixture of water and a miscible organic solvent like isopropanol or ethanol is a good starting point for screening.[18] The ratio of the solvents will influence the solubility and crystal growth.

-

Temperature: Cooling a saturated solution is a common method to induce crystallization. The rate of cooling can affect crystal size and purity.

-

pH: The pH of the solution can significantly impact the solubility of amino acids. Adjusting the pH to the isoelectric point can often promote crystallization.

Protocol 1: Representative Crystallization Procedure

-

Dissolve the crude this compound in a minimal amount of hot deionized water.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add a miscible anti-solvent, such as isopropanol or ethanol, until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the purification of a wide range of compounds, including amino acids.[15] For preparative purification, reversed-phase HPLC (RP-HPLC) is frequently used.

Key Parameters for HPLC Purification:

-

Stationary Phase (Column): C18 columns are the workhorse for reversed-phase chromatography of peptides and amino acids.

-

Mobile Phase: A gradient of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used. The addition of an ion-pairing agent, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for zwitterionic compounds.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bonds and carboxylic acid groups.

Diagram 3: HPLC Purification Workflow

Caption: A typical workflow for the purification of this compound using preparative HPLC.

Part 3: Chiral Resolution

When a racemic synthesis is performed, the resulting mixture of enantiomers must be separated to obtain the desired stereoisomer. This process is known as chiral resolution.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic acids or bases is through the formation of diastereomeric salts with a chiral resolving agent.[13] For a racemic amino acid, a chiral base (e.g., an alkaloid like brucine or a chiral amine) or a chiral acid (e.g., tartaric acid) can be used. The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2]

The process involves:

-

Reaction of the racemic amino acid with an enantiomerically pure resolving agent to form a mixture of diastereomeric salts.

-

Fractional crystallization of the diastereomeric salt mixture from a suitable solvent.

-

Isolation of the desired diastereomer.

-

Liberation of the enantiomerically pure amino acid from the salt by treatment with an acid or base.

Chiral Chromatography

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][20][21] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[22] Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid enantiomers.[1][20]

Key aspects of chiral HPLC:

-

Chiral Stationary Phase: The choice of CSP is crucial and often requires screening of different columns.

-

Mobile Phase: The composition of the mobile phase (e.g., normal phase or reversed phase) can significantly affect the separation.

-

Derivatization: In some cases, derivatization of the amino acid (e.g., N-acylation or esterification) may be necessary to improve the separation on certain CSPs.[23]

Table 2: Overview of Purification and Resolution Techniques

| Technique | Principle | Key Considerations |

| Crystallization | Difference in solubility of the compound and impurities in a given solvent system. | Solvent selection, temperature, pH. |

| Preparative HPLC | Differential partitioning of the compound and impurities between a stationary and a mobile phase. | Column chemistry, mobile phase composition, gradient optimization. |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with different solubilities. | Choice of resolving agent, solvent for fractional crystallization. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase. |

Conclusion

The synthesis and purification of this compound are critical processes for advancing research in medicinal chemistry and drug development. This guide has provided a detailed overview of the key synthetic strategies, from racemic approaches to more sophisticated asymmetric methods that provide direct access to enantiomerically pure material. We have also explored the essential purification techniques, including crystallization and HPLC, as well as methods for chiral resolution.

A thorough understanding of the principles behind these methods, coupled with careful experimental execution, will enable researchers to efficiently produce high-quality this compound for their specific applications. The continued development of novel synthetic and purification methodologies will undoubtedly further facilitate the exploration of the therapeutic potential of fluorinated amino acids.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 3. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 11. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Enantioselective synthesis of alpha-fluorinated beta-amino acid derivatives by an asymmetric mannich reaction and selective deacylation/decarboxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 22. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 23. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-2-fluoropropanoic Acid

Introduction

3-Amino-2-fluoropropanoic acid, also known as DL-2-fluoro-β-alanine, is a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the β-alanine scaffold can profoundly alter its physicochemical properties, metabolic stability, and biological activity. As such, unambiguous structural characterization is paramount for researchers synthesizing and utilizing this compound. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a predictive framework grounded in fundamental principles of spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₃H₆FNO₂) features a chiral center at the C2 carbon, which bears the fluorine atom. The presence of the highly electronegative fluorine atom introduces significant electronic effects that are key to interpreting its spectroscopic signature. These effects include strong inductive withdrawal of electron density and the ability of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) to engage in through-bond J-coupling with neighboring ¹H and ¹³C nuclei.

Caption: Molecular structure of this compound with key NMR J-couplings highlighted.

Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's connectivity and stereochemistry. The data presented below are predictive, based on established chemical shift theory and known coupling constants for similar structural motifs.

¹H NMR Spectroscopy: The Proton's Perspective

The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on C2 (Hα) and C3 (Hβ and Hβ'). The chemical shifts are influenced by the neighboring fluorine, amino, and carboxyl groups.

-

Hα (methine proton at C2): This proton is directly attached to the carbon bearing the fluorine atom. Consequently, it will experience strong deshielding and will appear as a doublet of triplets (dt) or a more complex multiplet. The large splitting will be due to the geminal coupling to fluorine (²JHF), and the smaller splittings will arise from vicinal coupling to the two diastereotopic protons on C3 (³JHH).

-

Hβ and Hβ' (methylene protons at C3): These protons are adjacent to the nitrogen of the amino group and are diastereotopic due to the chiral center at C2. They will appear as two separate multiplets. Each will be split by the geminal H-H coupling, the vicinal coupling to Hα, and the vicinal coupling to the fluorine atom (³JHF).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Hα (C2-H) | 4.5 - 5.0 | ddd (doublet of doublets of doublets) | ²JHF ≈ 45-50 Hz, ³JHαHβ ≈ 3-8 Hz, ³JHαHβ' ≈ 3-8 Hz |

| Hβ/Hβ' (C3-H₂) | 3.2 - 3.8 | m (multiplet) | ²JHβHβ' ≈ 12-15 Hz, ³JHαHβ/β' ≈ 3-8 Hz, ³JHF ≈ 15-25 Hz |

Causality Behind the Predictions: The significant downfield shift of Hα is a direct consequence of the powerful electron-withdrawing effect of the adjacent fluorine atom. The large geminal ²JHF coupling is characteristic of such arrangements.[1][2] The diastereotopicity of the C3 protons is a classic NMR phenomenon resulting from the adjacent stereocenter, leading to distinct chemical shifts and coupling interactions for Hβ and Hβ'.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will display three signals, each corresponding to one of the carbon atoms in the molecule. A key diagnostic feature will be the splitting of these signals due to C-F coupling.

-

C1 (Carboxyl Carbon): This carbon will appear in the typical carboxylic acid region (170-180 ppm). It will be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).

-

C2 (Fluorine-bearing Carbon): This carbon will be significantly shifted downfield and will exhibit a very large one-bond coupling to fluorine (¹JCF), appearing as a large doublet. This is the most unambiguous signal in the ¹³C NMR spectrum.

-

C3 (Methylene Carbon): This carbon, adjacent to the amino group, will also be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted Coupling Constant (Hz) |

| C1 (COOH) | 170 - 175 | d (doublet) | ²JCF ≈ 20-30 Hz |

| C2 (CHF) | 88 - 95 | d (doublet) | ¹JCF ≈ 180-200 Hz |

| C3 (CH₂N) | 45 - 50 | d (doublet) | ²JCF ≈ 15-25 Hz |

Expertise in Interpretation: The magnitude of the ¹JCF coupling constant is directly related to the s-character of the C-F bond and is a hallmark of fluorinated alkanes.[1][3] Observing these distinct C-F couplings for all three carbons provides definitive evidence for the proposed structure. The use of ¹³C NMR prediction tools can further refine these expected chemical shifts.[4][5]

¹⁹F NMR Spectroscopy: The Fluorine Probe

The ¹⁹F NMR spectrum provides a highly sensitive and direct view of the fluorine's environment. With a wide chemical shift range and high sensitivity, it is an essential tool for characterizing fluorinated compounds.[6][7]

-

¹⁹F Signal: A single resonance is expected. The chemical shift will be in the region typical for aliphatic C-F bonds. This signal will be split by the geminal proton on C2 (²JFH) and the vicinal protons on C3 (³JFH), resulting in a doublet of triplets (dt) or a more complex multiplet.

| Nucleus | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | -190 to -210 | ddd (doublet of doublets of doublets) | ²JFHα ≈ 45-50 Hz, ³JFHβ ≈ 15-25 Hz, ³JFHβ' ≈ 15-25 Hz |

Trustworthiness of the Method: The ¹⁹F NMR spectrum serves as a self-validating system. The observed multiplicity of the fluorine signal must be consistent with the couplings seen in the ¹H NMR spectrum. For instance, the large doublet splitting in the ¹⁹F spectrum must match the large doublet splitting of the Hα signal in the ¹H spectrum.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound, as it is a "soft" ionization technique that typically yields the protonated molecular ion with minimal fragmentation.[8][9]

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Molecular Ion: In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺. Given the molecular formula C₃H₆FNO₂, the exact mass can be calculated, which is a powerful confirmation of the elemental composition when using high-resolution mass spectrometry (HRMS).

-

Adducts: It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if these salts are present in the sample or solvent.

| Ion | Formula | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | [C₃H₇FNO₂]⁺ | 108.0455 |

| [M+Na]⁺ | [C₃H₆FNO₂Na]⁺ | 130.0275 |

Tandem Mass Spectrometry (MS/MS) Fragmentation

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ precursor ion. The fragmentation of protonated amino acids is well-studied. For β-amino acids, characteristic losses are observed.

-

Primary Fragmentation: The most likely initial fragmentation pathway is the loss of the elements of formic acid (HCOOH), which involves the carboxyl group, resulting in an ion at m/z 62.03. This is a common fragmentation for amino acids.[10]

-

Alternative Fragmentations: Loss of ammonia (NH₃) or water (H₂O) from the parent ion are also possible, though often less favorable than the loss of the carboxyl group.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Experimental Protocols

The following protocols provide a standardized workflow for the characterization of this compound.

Protocol 1: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR.[11][12]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a clean, small vial.

-

To remove any particulate matter, filter the solution through a small plug of cotton in a Pasteur pipette directly into a 5 mm NMR tube.[13]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquire standard 1D spectra for each nucleus. Ensure sufficient scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra. For ¹H and ¹³C in D₂O, the residual HDO peak can be used (approx. 4.79 ppm). For ¹⁹F, an external standard or the instrument's internal reference is used.

-

Analyze the spectra to determine chemical shifts, coupling constants, and integrals.

-

Protocol 2: Mass Spectrometry Sample Preparation and Analysis

Caption: Standard workflow for ESI-MS analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent such as a water/methanol (50:50) mixture.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL using the mobile phase intended for analysis (e.g., 0.1% formic acid in water/acetonitrile).

-

-

Instrument Setup and Analysis:

-

Set up the ESI source in positive ion mode.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire a full scan (MS¹) spectrum to identify the protonated molecular ion [M+H]⁺ and any common adducts.

-

Set up a tandem MS (MS/MS) experiment by selecting the m/z of the [M+H]⁺ ion in the first mass analyzer and inducing fragmentation (e.g., via collision-induced dissociation - CID).

-

Acquire the product ion spectrum.

-

-

Data Analysis:

-

Analyze the MS¹ spectrum to confirm the molecular weight of the compound. For high-resolution instruments, compare the measured exact mass to the calculated exact mass.

-

Analyze the MS/MS spectrum to identify the fragment ions and confirm that they are consistent with the proposed structure.

-

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry data. The presence of the fluorine atom provides a unique and powerful set of diagnostic handles, including large and predictable H-F and C-F coupling constants and a highly sensitive ¹⁹F NMR signal. By understanding the underlying principles that govern these spectroscopic phenomena, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ekwan.github.io [ekwan.github.io]

- 3. eclass.uoa.gr [eclass.uoa.gr]

- 4. Visualizer loader [nmrdb.org]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

An In-depth Technical Guide to the Biological Activity of 3-Amino-2-fluoropropanoic Acid

Foreword: The Intriguing Potential of Fluorinated Amino Acids

The strategic incorporation of fluorine into biologically active molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, bioavailability, and target-binding affinity of a parent compound.[1] This guide delves into the fascinating world of one such molecule: 3-amino-2-fluoropropanoic acid, a compound also known by its synonym, α-fluoro-β-alanine.[2] We will explore its synthesis, multifaceted biological activities, and the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological research.

| Property | Value | Source |

| Molecular Formula | C₃H₆FNO₂ | [2] |

| Molecular Weight | 107.08 g/mol | [2] |

| CAS Number | 3821-81-6 | [2] |

| Appearance | White to beige solid | [3] |

| Boiling Point | 264.5°C at 760 mmHg | [3] |

| Density | 1.302 g/mL | [3] |

The synthesis of fluorinated amino acids like this compound often involves specialized chemical strategies to introduce the fluorine atom with high selectivity.[4] While various methods exist for the synthesis of fluorinated amino acids, a common approach involves the use of fluorinated building blocks or the direct fluorination of amino acid precursors.[4][5]

Illustrative Synthetic Approach: Reductive Amination

One plausible synthetic route to this compound is through the reductive amination of a corresponding α-keto acid, 3-fluoro-2-oxopropanoic acid. This method is a staple in amino acid synthesis.[6]

Experimental Protocol: Synthesis via Reductive Amination

-

Preparation of 3-fluoro-2-oxopropanoic acid: This precursor can be synthesized from commercially available starting materials through established organic chemistry reactions, such as the fluorination of a suitable enolate.

-

Reductive Amination Reaction:

-

Dissolve 3-fluoro-2-oxopropanoic acid in a suitable solvent, such as methanol or aqueous ammonia.

-

Add a source of ammonia (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Purification:

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using ion-exchange chromatography to isolate the desired this compound.

-

Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

-

Mechanism of Action: A Tale of Two Enzymes

The biological activity of this compound is significantly influenced by its interactions with key enzymes involved in amino acid metabolism. Its structural similarity to natural amino acids allows it to act as a substrate or inhibitor for these enzymes.[1]

Alanine Racemase: A Target for Antibacterial Agents

Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine.[7] D-alanine is an essential component of the bacterial cell wall peptidoglycan.[7] The absence of a human homolog makes alanine racemase an attractive target for the development of novel antibacterial drugs.[7][8] Analogs of alanine, such as fluoro-alanine, have been investigated as inhibitors of this enzyme.[9]

Inhibition Mechanism:

The proposed mechanism of inhibition of alanine racemase by fluorinated alanine analogs involves the formation of a stable, covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. This effectively inactivates the enzyme and disrupts bacterial cell wall synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. α-Fluoro-β-alanine [myskinrecipes.com]

- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

3-amino-2-fluoropropanoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 3-amino-2-fluoropropanoic Acid

Introduction

This compound is a synthetic, non-proteogenic amino acid that has garnered interest within the scientific community due to its structural similarity to endogenous neurotransmitters and the unique properties conferred by the fluorine atom. The introduction of fluorine into small molecules can significantly alter their chemical and biological properties, including metabolic stability, binding affinity, and acidity, making it a valuable tool in drug design. This guide provides a comprehensive overview of the postulated mechanism of action of this compound, primarily focusing on its role as a potential inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT). Drawing upon research on analogous fluorinated compounds, we will explore the biochemical pathways it likely influences, propose experimental protocols for validation, and discuss its potential therapeutic implications for neurological disorders.

The GABAergic System: A Key Therapeutic Target

The proper functioning of the central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission.[1] γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1][2][3] A deficiency in GABAergic signaling is implicated in the pathophysiology of several neurological and psychiatric disorders, including epilepsy, Huntington's disease, Parkinson's disease, and Alzheimer's disease.[2][3]

The concentration of GABA in the brain is tightly regulated by two pyridoxal 5'-phosphate (PLP)-dependent enzymes: glutamic acid decarboxylase (GAD), which synthesizes GABA from glutamate, and GABA aminotransferase (GABA-AT), which catabolizes GABA into succinic semialdehyde.[1][2] Consequently, inhibiting GABA-AT presents a viable therapeutic strategy to increase synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and mitigating the effects of excessive neuronal excitation.[1][3][4] This approach has been clinically validated with the antiepileptic drug vigabatrin, an irreversible inhibitor of GABA-AT.[2][3][4]

Proposed Mechanism of Action: Inhibition of GABA Aminotransferase

Based on the established activity of structurally related fluorinated amino acids, the primary mechanism of action for this compound is proposed to be the mechanism-based inactivation of GABA-AT.[2][3] Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into a highly reactive species by the target enzyme's own catalytic mechanism.[1] This reactive species then forms a covalent bond with the enzyme, leading to its irreversible inactivation.

The proposed inhibitory pathway for this compound likely involves the following key steps:

-

Binding to the Active Site: this compound, as a GABA analog, is expected to bind to the active site of GABA-AT.

-

Transimination: The amino group of this compound forms a Schiff base with the PLP cofactor in the enzyme's active site.

-

Enzymatic Conversion and Fluoride Elimination: The enzyme proceeds with its normal catalytic cycle, leading to the abstraction of a proton. The presence of the electron-withdrawing fluorine atom facilitates the elimination of hydrogen fluoride (HF).

-

Formation of a Reactive Intermediate: The elimination of HF generates a highly reactive electrophilic species, such as an α,β-unsaturated acrylic acid derivative, within the active site.

-

Covalent Modification and Inactivation: This reactive intermediate then attacks a nucleophilic residue in the active site of GABA-AT, forming a stable covalent adduct and leading to the irreversible inactivation of the enzyme.

Caption: Proposed mechanism of GABA-AT inactivation by this compound.

Secondary Mechanism: Interaction with Amino Acid Transporters

In addition to direct enzyme inhibition, fluorinated amino acids can also interact with amino acid transporters.[5] Non-natural amino acids are known to be taken up by cells via both the energy-independent L-type amino acid transporter system and the energy-dependent A-type transporter system.[5] This is particularly relevant in the context of cancer, where tumor cells often exhibit increased amino acid uptake to fuel their high metabolic rate.[5]

Therefore, a secondary mechanism or a contributing factor to the overall biological activity of this compound could be its transport into cells via these systems. This would be crucial for its ability to reach intracellular targets like GABA-AT and could also suggest potential applications in oncology, similar to other labeled amino acids used in positron emission tomography (PET) for tumor imaging.[5]

Caption: Cellular uptake of this compound via amino acid transporters.

Experimental Validation Framework

To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is necessary. The following protocols provide a roadmap for characterizing the biochemical and cellular effects of this compound.

Experimental Protocol 1: In Vitro GABA-AT Inhibition Assay

Objective: To determine if this compound is a time-dependent inhibitor of GABA-AT and to quantify its inhibitory potency.

Methodology:

-

Enzyme Source: Recombinant or purified GABA-AT from a relevant species (e.g., human, porcine).

-

Assay Principle: The activity of GABA-AT can be monitored by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase, measuring the increase in absorbance at 340 nm.

-

Procedure: a. Pre-incubate GABA-AT with varying concentrations of this compound for different time intervals. b. Initiate the enzymatic reaction by adding the substrates, GABA and α-ketoglutarate. c. Monitor the reaction progress spectrophotometrically. d. Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs) for each inhibitor concentration. e. A secondary plot of k_obs versus inhibitor concentration will yield the inactivation rate constant (k_inact) and the inhibition constant (K_I).

Experimental Protocol 2: Cell-Based GABA Level Quantification

Objective: To assess the effect of this compound on intracellular GABA levels in a neuronal cell line.

Methodology:

-

Cell Line: A suitable neuronal cell line, such as SH-SY5Y or primary cortical neurons.

-

Treatment: Incubate the cells with a range of concentrations of this compound for a specified duration.

-

GABA Extraction: Lyse the cells and extract the intracellular metabolites.

-

Quantification: Measure GABA concentrations using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS).

-

Analysis: Compare the GABA levels in treated cells to those in untreated control cells. An increase in GABA would support the inhibition of GABA-AT.

References

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 5. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Enantioselective Synthesis of 3-Amino-2-fluoropropanoic Acid: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated compounds, α-fluoro-β-amino acids, such as 3-amino-2-fluoropropanoic acid, represent a particularly valuable class of building blocks for the development of novel therapeutics, including enzyme inhibitors and peptidomimetics.[3][4]

This guide provides an in-depth technical overview of the catalytic enantioselective synthesis of this compound, with a primary focus on a highly effective organocatalytic approach. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chiral synthon in their work. We will delve into the mechanistic underpinnings of the key catalytic transformation, provide detailed experimental protocols, and present a comparative analysis of catalyst performance.

Core Strategy: Asymmetric Cyclocondensation via Isothiourea Catalysis

A robust and highly enantioselective method for the synthesis of α-fluoro-β-amino acid derivatives proceeds through the formation of a chiral 3-fluoro-β-lactam intermediate. This key step is achieved via an asymmetric cyclocondensation of fluoroacetic acid with an N-sulfonylimine, promoted by a chiral isothiourea catalyst.[3][4][5] The resulting β-lactam can then be readily converted to the desired this compound derivative through nucleophilic ring-opening.

The Catalyst of Choice: Hypervalent Bond-activated Tetramisole (HBTM-2)

The isothiourea catalyst, specifically the commercially available benzotetramisole derivative HBTM-2, has proven to be particularly effective in this transformation. Its rigid structure and well-defined chiral environment are crucial for achieving high levels of stereocontrol.[6][7]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle, as illustrated below, commences with the in situ activation of fluoroacetic acid. This is typically achieved using an activating agent such as tosyl chloride (TsCl) in the presence of a base. The isothiourea catalyst then reacts with the activated fluoroacetic acid to form a key acyl ammonium intermediate. This intermediate is deprotonated to generate a chiral zwitterionic enolate. This enolate then undergoes a formal [2+2] cycloaddition with the N-sulfonylimine. The stereochemical outcome of this step is dictated by the chiral catalyst, which shields one face of the enolate, leading to the preferential formation of one enantiomer of the 3-fluoro-β-lactam product. Subsequent release of the catalyst regenerates the active catalytic species, allowing the cycle to continue.

Caption: Proposed catalytic cycle for the isothiourea-catalyzed synthesis of 3-fluoro-β-lactams.

Experimental Protocols

The following protocols are based on the work of Straub and Birman and provide a detailed, step-by-step methodology for the synthesis of a representative this compound derivative.[8][9]

Part 1: Enantioselective Synthesis of a 3-Fluoro-β-lactam

Caption: Experimental workflow for the synthesis of the chiral 3-fluoro-β-lactam intermediate.

Materials:

-

Fluoroacetic acid (handle with extreme care due to high toxicity)

-

N-tosyl benzaldimine (or other desired N-sulfonylimine)

-

Tosyl chloride (TsCl)

-

Proton sponge or other non-nucleophilic base

-

HBTM-2 catalyst

-

Anhydrous toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add fluoroacetic acid (2.0 equivalents), proton sponge (2.2 equivalents), and anhydrous toluene.

-

Cool the mixture to 0 °C in an ice bath.

-

Add tosyl chloride (2.0 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Add the HBTM-2 catalyst (typically 5-10 mol%).

-

In a separate flask, dissolve the N-sulfonylimine (1.0 equivalent) in anhydrous toluene.

-

Slowly add the imine solution to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or an appropriate analytical technique. Reaction times can range from 24 to 48 hours.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3-fluoro-β-lactam.

Part 2: Ring-Opening to the α-Fluoro-β-amino Ester

Procedure:

-

Dissolve the purified 3-fluoro-β-lactam (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add the desired alcohol nucleophile (e.g., benzyl alcohol, 3.0 equivalents).

-

Add a base, such as 4-(dimethylamino)pyridine (DMAP) (1.2 equivalents).

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to afford the corresponding α-fluoro-β-amino ester.

Data Presentation: Catalyst Performance

The isothiourea-catalyzed approach consistently delivers high levels of both diastereoselectivity and enantioselectivity across a range of N-sulfonylimine substrates. The following table summarizes representative results.

| Entry | N-Sulfonylimine Ar Group | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield of β-Lactam (%) | Reference |

| 1 | Phenyl | >95:5 | 98 | 75 | [8] |

| 2 | 4-Methoxyphenyl | >95:5 | 99 | 80 | [8] |

| 3 | 4-Chlorophenyl | >95:5 | 97 | 72 | [8] |

| 4 | 2-Thienyl | 88:12 | 96 | 65 | [8] |

Alternative Catalytic Strategies

While the isothiourea-catalyzed cyclocondensation is a highly effective method, other catalytic systems have been explored for the enantioselective synthesis of fluorinated amino acids.

-

Transition-Metal Catalysis: Palladium-catalyzed fluorination of C(sp³)–H bonds in amino acid derivatives has been reported, offering a different strategic approach to introduce fluorine stereoselectively.[10]

-

Enzymatic Synthesis: Biocatalytic methods, such as those employing lipases for the kinetic resolution of racemic fluorinated β-amino esters, provide an alternative green chemistry route to enantioenriched products. Additionally, enzymes like alanine dehydrogenase have been used for the synthesis of fluorinated alanine enantiomers from fluorinated pyruvate precursors.[11]

-

Chiral Auxiliary-Based Methods: The use of chiral auxiliaries, such as Evans oxazolidinones, allows for diastereoselective fluorination and subsequent elaboration to the desired α-fluoro-β-amino acids.[12]

Conclusion and Outlook

The enantioselective synthesis of this compound is a critical endeavor for advancing drug discovery and chemical biology. The organocatalytic approach, particularly the isothiourea-catalyzed asymmetric cyclocondensation of fluoroacetic acid with N-sulfonylimines, stands out as a highly efficient and stereoselective method. This guide has provided a comprehensive overview of this strategy, from its mechanistic basis to detailed experimental protocols. As the demand for sophisticated, stereochemically defined fluorinated building blocks continues to grow, the development and refinement of such catalytic methods will remain an area of intense research and innovation.

References

- 1. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organocatalytic Enantioselective Synthesis of α-Fluoro-β-amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 7. Isothiourea-catalyzed asymmetric synthesis of β-lactams and β-amino esters from arylacetic acid derivatives and N-sulfonylaldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-3-Amino-3-(2-fluorophenyl)propionic acid - CAS:151911-22-7 - Sunway Pharm Ltd [3wpharm.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Amino-2-fluoropropanoic Acid (CAS 3821-81-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Fluorine in Amino Acid Chemistry

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the diverse world of fluorinated building blocks, fluorinated amino acids represent a particularly valuable class of compounds, offering a gateway to novel peptides, peptidomimetics, and small molecule therapeutics with enhanced pharmacological profiles. This guide provides a comprehensive technical overview of 3-amino-2-fluoropropanoic acid (also known as α-fluoro-β-alanine), a key fluorinated β-amino acid, for researchers and drug development professionals.

Physicochemical Properties and Structural Data

This compound is a white to pale beige solid, structurally analogous to the neurotransmitter β-alanine.[2] The presence of a fluorine atom at the α-position to the carboxylic acid significantly alters its electronic properties and conformational preferences compared to its non-fluorinated counterpart.

| Property | Value | Source(s) |

| CAS Number | 3821-81-6 | [3][4] |

| Molecular Formula | C₃H₆FNO₂ | [3][4] |

| Molecular Weight | 107.08 g/mol | [5][6] |

| Appearance | White to Pale Beige Solid | [2] |

| Melting Point | 222-245 °C (decomposes) | [6] |

| Boiling Point | 264.5 ± 25.0 °C (Predicted) | [2] |

| Density | 1.302 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.54 ± 0.16 (Predicted) | |

| Solubility | Slightly soluble in water | |

| InChI Key | OJQNRNQELNLWHH-UHFFFAOYSA-N | [3][4] |

| SMILES | NCC(F)C(O)=O | [7] |

Synthesis and Reactivity

The synthesis of fluorinated amino acids such as this compound can be approached through several strategies, primarily involving the introduction of fluorine to an amino acid scaffold or the use of fluorinated building blocks.[8]

General Synthetic Strategies

Two predominant strategies for the synthesis of fluorinated β-amino acids have been explored:

-

Selective Fluorination: This approach involves the direct fluorination of a suitable precursor, such as a β-amino acid with a hydroxyl group at the α-position.

-

Fluorinated Building Blocks: This strategy utilizes small, readily available fluorinated molecules as starting materials, which are then elaborated to the desired β-amino acid.

A review of synthetic methodologies highlights the use of fluorine-containing β-lactams as versatile intermediates that can be readily converted to the corresponding β-amino acids.[8]

Reactivity Profile

This compound possesses the characteristic reactivity of an amino acid, with a primary amine and a carboxylic acid functional group. The presence of the electron-withdrawing fluorine atom at the α-position increases the acidity of the carboxylic acid proton and can influence the nucleophilicity of the amine.

-

Amine Group: The primary amine can undergo standard reactions such as acylation, alkylation, and formation of Schiff bases. It is the key functional group for incorporation into peptide chains via amide bond formation.

-

Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides. It can also be reduced to the corresponding alcohol.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of structural information through NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns due to H-H and H-F coupling. The protons on the β-carbon (adjacent to the amine) and the α-carbon (adjacent to the fluorine) will appear as distinct multiplets. The amine and carboxylic acid protons are typically broad and may exchange with deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring functional groups, with the carboxyl carbon appearing furthest downfield. The C-F coupling will be observable for the α-carbon.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for characterizing fluorinated compounds. It is expected to show a single resonance, likely a triplet of triplets, due to coupling with the protons on the α and β carbons.[3][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amine): A medium intensity band in the region of 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1750 cm⁻¹.

-

C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

Applications in Research and Development

The unique properties conferred by the fluorine atom make this compound a valuable building block in several areas of research, particularly in drug discovery and peptide design.

Peptide and Peptidomimetic Synthesis

The incorporation of fluorinated amino acids into peptides can enhance their proteolytic stability, modulate their conformation, and improve their pharmacokinetic properties.[11] this compound, as a β-amino acid, can be used to synthesize β-peptides, which are known to form stable secondary structures and are resistant to enzymatic degradation.[11]

Experimental Protocol: General Procedure for Peptide Coupling

The following is a generalized protocol for the incorporation of a protected this compound derivative into a growing peptide chain using solid-phase peptide synthesis (SPPS).

Caption: Solid-Phase Peptide Synthesis Cycle.

Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) with the initial amino acid or peptide chain attached.

-

N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.

-

Washing: Thoroughly wash the resin with a suitable solvent (e.g., DMF) to remove the deprotection reagents and byproducts.

-

Activation and Coupling: Activate the carboxylic acid of the N-protected this compound using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Development of Small Molecule Therapeutics

As a GABA (γ-aminobutyric acid) analogue, this compound and its derivatives are of interest for their potential to interact with GABA receptors and transporters in the central nervous system.[12] The introduction of fluorine can modulate the binding affinity and selectivity for different receptor subtypes.

Metabolic Studies

This compound is a known major catabolite of the widely used anticancer drug 5-fluorouracil (5-FU).[5] Understanding its formation, further metabolism, and potential toxicity is crucial for optimizing 5-FU therapy and managing its side effects. Studies have shown that at high concentrations, this compound can exhibit neurotoxicity.[9]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[5][7]

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

-

Skin Irritation (Category 2): Causes skin irritation.[7]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique structural and electronic properties, conferred by the α-fluorine atom, offer significant advantages in the design of novel peptides and small molecules with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. azom.com [azom.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Amino-2-fluoropropionic acid 95 3821-81-6 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chimia.ch [chimia.ch]

- 12. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-amino-2-fluoropropanoic acid

Introduction

3-Amino-2-fluoropropanoic acid, a fluorinated analog of β-alanine, represents a class of non-proteinogenic amino acids of significant interest to the scientific and pharmaceutical research communities. The strategic incorporation of a fluorine atom into small molecules is a cornerstone of modern medicinal chemistry, often employed to modulate physicochemical properties such as metabolic stability, bioavailability, and binding affinity.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offers expert insights into its characterization, and presents robust, field-proven protocols for its analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.

Molecular and Structural Data

This compound (IUPAC: this compound) is a chiral molecule existing as (R) and (S) enantiomers, as well as a racemic mixture. The presence of an electron-withdrawing fluorine atom on the α-carbon (C2) significantly influences the molecule's electronic properties and reactivity compared to its non-fluorinated parent, β-alanine.

dot graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica-Bold", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

} end Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃H₆FNO₂ | [2][3] |

| Molecular Weight | 107.08 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | DL-2-Fluoro-beta-alanine, α-Fluoro-β-alanine | [3][4] |

| CAS Number | 3821-81-6 (Racemate) | [3] |

| 88099-66-5 ((2R)-enantiomer) | [2] |

| InChIKey | OJQNRNQELNLWHH-UHFFFAOYSA-N (Racemate) |[3] |

Physicochemical Properties

The physical properties of this compound are characteristic of a small, functionalized amino acid. Its high melting point is indicative of strong intermolecular forces, likely hydrogen bonding and ionic interactions in its solid, zwitterionic state.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Comments and Expert Insights |

|---|---|---|

| Appearance | White to off-white solid | Typical for small, purified organic amino acids. |

| Melting Point | 240-245 °C (with decomposition) | The high melting point suggests a stable crystalline lattice. The decomposition is characteristic of amino acids, which often decarboxylate at high temperatures.[3] |

| pKa (Predicted) | pKa₁: ~2.5-3.5 (Carboxylic Acid)pKa₂: ~8.5-9.5 (Ammonium) | Causality: Direct experimental pKa values are not readily available in the literature. These values are estimated based on related structures. The pKa of the parent β-alanine is ~10.3 (ammonium) and ~3.6 (carboxylic acid). The electron-withdrawing fluorine atom at the α-position is expected to significantly lower the pKa of the adjacent carboxylic acid and have a moderate acid-strengthening (pKa-lowering) effect on the more distant ammonium group. |

| Solubility (Predicted) | Soluble in water; limited solubility in organic solvents. | Causality: As a small amino acid, it is expected to be zwitterionic at neutral pH, leading to good water solubility. A related compound, 3-amino-2-hydroxypropanoic acid, is soluble in water at 10 mg/mL.[5] Its polarity would limit solubility in nonpolar organic solvents like hexanes or ether, with some solubility expected in polar protic solvents like methanol. |

Spectroscopic and Analytical Characterization

While public databases lack experimental spectra for this specific molecule, a robust analytical characterization can be predicted based on its structure. A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR is the most powerful tool for the structural elucidation of this molecule. Experiments should be conducted in a suitable deuterated solvent, such as D₂O, given the predicted water solubility.

-

¹H NMR: The proton spectrum is expected to be complex due to heteronuclear (¹H-¹⁹F) and homonuclear (¹H-¹H) coupling.

-

Cα-H: This single proton will appear as a doublet of triplets (dt) due to coupling to the adjacent fluorine atom (large doublet coupling, ²JHF) and the two Cβ protons (smaller triplet coupling, ³JHH).

-

Cβ-H₂: These two protons are diastereotopic and will appear as two separate multiplets, each coupled to the Cα proton and the fluorine atom (³JHF), resulting in complex splitting patterns.

-

-

¹³C NMR: Three distinct carbon signals are expected.

-

C=O (Carboxyl): ~170-180 ppm.

-

Cα-F: ~85-95 ppm. This signal will be split into a doublet due to one-bond coupling with ¹⁹F (JCF), which is typically large (160-250 Hz). The chemical shift is significantly downfield due to the deshielding effect of the fluorine atom.

-

Cβ-NH₂: ~35-45 ppm. This signal will also show coupling to the fluorine atom (²JCF), appearing as a doublet with a smaller coupling constant than the Cα signal.

-

-

¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[6]

-

A single resonance is expected, which will be split into a complex multiplet (a doublet of triplets) due to coupling to the Cα proton (²JFH) and the two Cβ protons (³JFH). The broad chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[6]

-

Mass Spectrometry (MS) (Predicted)

Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.

-

Full Scan MS: In positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ is expected at m/z 108.04. In negative ion mode (ESI-), the deprotonated ion [M-H]⁻ would be observed at m/z 106.03. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion (m/z 108.04) would likely proceed through characteristic losses for amino acids:

-

Loss of H₂O: A peak at m/z 90.03.

-

Loss of HCOOH (Formic Acid): A peak at m/z 62.03.

-

Decarboxylation (Loss of CO₂): A peak at m/z 64.05 after initial loss of a proton.

-

Self-Validating Experimental Protocols

Trustworthiness in chemical analysis is built on robust, reproducible methodologies. The following protocols describe a self-validating workflow for the confirmation of identity, purity, and structure of a newly synthesized or procured batch of this compound.

dot digraph "analytical_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} end Caption: A self-validating workflow for compound characterization.

Protocol: Purity Determination by HPLC-CAD

-

Expertise & Causality: Standard reverse-phase HPLC with UV detection is ineffective for this compound due to its lack of a strong chromophore. Therefore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required. A hydrophilic interaction liquid chromatography (HILIC) column is chosen as it provides better retention for polar analytes like amino acids than a standard C18 column.

-

Methodology:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Gradient: 95% B to 50% B over 10 minutes.

-

Injection Volume: 2 µL.

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock.

-

Detection: Charged Aerosol Detector (CAD).

-

-

Trustworthiness: The use of a universal detector ensures all non-volatile components are observed, providing a true purity profile. The formic acid in the mobile phase ensures the analyte is protonated and provides good peak shape.

Protocol: Structural Confirmation by NMR Spectroscopy

-

Expertise & Causality: A comprehensive suite of 1D NMR experiments is necessary to confirm the complex structure, especially the connectivity and stereochemistry relative to the fluorine atom. D₂O is the solvent of choice to avoid the large, obscuring water peak and to exchange the labile amine and carboxylic acid protons.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterium Oxide (D₂O, 99.9%).

-

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H Experiment: Acquire a standard 1D proton spectrum. Pay close attention to the complex splitting patterns arising from H-H and H-F coupling.

-

¹³C Experiment: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). Note the characteristic C-F doublet for Cα and Cβ.

-

¹⁹F Experiment: Acquire a proton-coupled ¹⁹F spectrum. This provides crucial information on couplings to adjacent protons. No external standard is strictly necessary for structure confirmation, but trifluoroacetic acid (TFA) can be used as a reference if precise chemical shift reporting is needed.

-

-

Trustworthiness: This combination of experiments provides orthogonal data points. The ¹H spectrum confirms the proton environment, the ¹³C spectrum confirms the carbon backbone, and the ¹⁹F spectrum directly observes the key fluorine atom and its connectivity, creating a self-validating dataset for structural confirmation.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a specialized building block in medicinal chemistry and drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this moiety into a drug candidate can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.[7]

-

Conformational Constraint: The bulky and electronegative fluorine atom can introduce conformational rigidity into a molecule. This can lock a peptide or small molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the neighboring amino group. This can be a critical design element for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, for instance, by reducing unwanted interactions with ion channels or improving cell permeability.

-

Tracer for ¹⁹F NMR Studies: As ¹⁹F is not naturally present in biological systems, molecules containing it can be used as powerful probes for in-situ NMR studies to investigate drug-protein binding interactions without background noise.[8]

Safety and Handling

Based on supplier safety data, this compound should be handled with appropriate care in a laboratory setting.

-